molecular formula C9H6F3NOS2 B12636230 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione CAS No. 920980-59-2

5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione

Cat. No.: B12636230
CAS No.: 920980-59-2
M. Wt: 265.3 g/mol
InChI Key: YPYJJNWCUQMMCI-UHFFFAOYSA-N
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Description

5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole core substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-aminobenzenethiol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-7-methylbenzothiazole-2(3H)-thione
  • 5-Methoxy-7-chlorobenzothiazole-2(3H)-thione
  • 5-Methoxy-7-bromobenzothiazole-2(3H)-thione

Uniqueness

5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

920980-59-2

Molecular Formula

C9H6F3NOS2

Molecular Weight

265.3 g/mol

IUPAC Name

5-methoxy-7-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H6F3NOS2/c1-14-4-2-5(9(10,11)12)7-6(3-4)13-8(15)16-7/h2-3H,1H3,(H,13,15)

InChI Key

YPYJJNWCUQMMCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)NC(=S)S2)C(F)(F)F

Origin of Product

United States

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